Bortezomib-pinanediol
Overview
Description
Bortezomib-pinanediol is a proteasome inhibitor and a prodrug of Bortezomib . It is used for research purposes . Bortezomib, the active form of this prodrug, is an anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma .
Molecular Structure Analysis
Bortezomib-pinanediol has a molecular formula of C29H39BN4O4 and an average mass of 518.455 Da . It contains a total of 81 bonds, including 42 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds .
Chemical Reactions Analysis
Bortezomib, the active form of Bortezomib-pinanediol, undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . Certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib .
Physical And Chemical Properties Analysis
Bortezomib-pinanediol has a high molecular weight of 518.455 Da . In a neutral or alkaline solution, the dissociated Bortezomib can undergo esterification with 1-2 or 1-3 adjacent diol groups, resulting in the formation of pH-sensitive boronic acid ester bonds .
Scientific Research Applications
1. Targeted Therapy for Multiple Myeloma
Bortezomib-pinanediol (BP) encapsulated in hyaluronic acid-shelled and core-disulfide-crosslinked biodegradable micelles (HA-CCMs) has been used for targeted therapy of multiple myeloma (MM) in vivo. This approach enhances the antiproliferative effect, induces a higher antitumor effect, and inhibits proteasome activity similarly to free bortezomib. HA-CCMs-BP also showed significant tumor growth inhibition and survival benefits in MM-bearing mice (Zhaoxin Gu et al., 2018).
2. Treatment of Triple Negative Breast Cancer
Bortezomib-pinanediol (BP) in cRGD-targeted micelles exhibited effective targeting and treatment of triple-negative breast cancer. BP-loaded cRGD-decorated micelles (BP-cRGD-Ms) showed improved tolerability, prolonged circulation time, and significant tumor accumulation and inhibition, leading to enhanced survival rates in mice (Kaiqi Wu et al., 2017).
3. Synthesis Methodology
The asymmetric copper-catalyzed synthesis of alpha-amino boronate esters, a method applied to the efficient synthesis of bortezomib, a potent alpha-amino boronic acid inhibitor, is significant in the development of bortezomib-related treatments for multiple myeloma and mantle cell lymphoma (M. A. Beenen et al., 2008).
4. Pharmacogenomic Research in Clinical Trials
Pharmacogenomic research in clinical trials of bortezomib has been conducted to develop predictive classifiers of response and survival, revealing gene expression data and genomic classifiers that predict clinical outcomes with bortezomib in multiple myeloma (G. Mulligan et al., 2006).
5. Treatment of Neuroblastoma
Bortezomib exhibits potent antitumor activity against various human cancers, including pediatric neuroblastoma. It induces apoptosis and inhibits angiogenesis in neuroblastoma cell lines and primary cells. In mouse models, bortezomib treatment resulted in decreased tumor growth and increased survival (C. Brignole et al., 2006).
6. Resistance Mechanisms and Novel Strategies
Studies on the molecular basis of bortezomib resistance have led to the identification of novel strategies for treating bortezomib-resistant multiple myeloma patients. This includes the use of combination treatments, such as bortezomib with 2-methoxyestradiol, to induce apoptotic cell death (I. Song et al., 2013).
Safety And Hazards
Future Directions
Bortezomib-pinanediol, as a prodrug of Bortezomib, could potentially be used in targeted tumor chemotherapy . Research is ongoing to improve its therapeutic efficacy, including the development of Bortezomib-based nanoformulations . These nanoformulations aim to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment for specific types of cancer .
properties
IUPAC Name |
N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSTPSWJFWZHP-GQABWHEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bortezomib-pinanediol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.